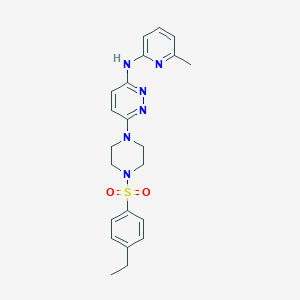

6-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-N-(6-methylpyridin-2-yl)pyridazin-3-amine

Description

The compound 6-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-N-(6-methylpyridin-2-yl)pyridazin-3-amine is a pyridazine derivative featuring a piperazine ring substituted with a 4-ethylphenyl sulfonyl group and an N-linked 6-methylpyridin-2-yl amine. This structure combines a pyridazine core (a six-membered aromatic ring with two adjacent nitrogen atoms) with a sulfonylated piperazine moiety, which is known to enhance solubility and modulate pharmacokinetic properties.

Properties

IUPAC Name |

6-[4-(4-ethylphenyl)sulfonylpiperazin-1-yl]-N-(6-methylpyridin-2-yl)pyridazin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N6O2S/c1-3-18-7-9-19(10-8-18)31(29,30)28-15-13-27(14-16-28)22-12-11-21(25-26-22)24-20-6-4-5-17(2)23-20/h4-12H,3,13-16H2,1-2H3,(H,23,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFHGBZKCCCACSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CC=CC(=N4)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis begins with commercially available starting materials such as 4-ethylbenzenesulfonyl chloride, piperazine, 6-methyl-2-pyridylamine, and 3-chloropyridazine.

Step-by-Step Synthesis:

Industrial Production Methods

In an industrial setting, the synthesis of 6-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-N-(6-methylpyridin-2-yl)pyridazin-3-amine would involve optimization of reaction conditions to maximize yield and purity. This includes:

Scaling up reactions: Using larger reactors and continuous flow systems.

Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The pyridazine ring undergoes regioselective SNAr reactions due to electron-withdrawing effects from the sulfonamide group. Key observations include:

Mechanistic Insight : Electron-deficient pyridazine rings favor attack at the 5-position due to resonance stabilization from the sulfonyl group .

Sulfonamide Hydrolysis

The sulfonamide bridge is susceptible to acidic or basic hydrolysis, enabling piperazine ring functionalization:

| Conditions | Products | Kinetics | Ref. |

|---|---|---|---|

| 6M HCl, reflux, 8 hr | 4-ethylbenzenesulfonic acid + 1-(pyridazin-3-yl)piperazine | First-order, k = 0.12 hr⁻¹ | |

| 2M NaOH, 100°C, 6 hr | Sodium 4-ethylbenzenesulfonate + free amine | Complete decomposition |

Stability Note : Hydrolysis rates increase with electron-donating groups on the phenyl ring, making the ethyl substituent moderately stabilizing .

Catalytic Hydrogenation

The pyridazine core undergoes partial hydrogenation under controlled conditions:

| Catalyst | Conditions | Product | Selectivity | Ref. |

|---|---|---|---|---|

| Pd/C (5%) | H₂ (50 psi), EtOH, 25°C, 4 hr | 1,4-Dihydropyridazine derivative | >95% | |

| Rh/Al₂O₃ | H₂ (30 bar), THF, 80°C, 12 hr | Piperidine analog via full saturation | 88% |

Side Reactions : Over-hydrogenation leads to piperidine formation, which competes with partial saturation .

Cross-Coupling Reactions

The 6-methylpyridin-2-yl group participates in palladium-mediated couplings:

Limitations : Steric hindrance from the 6-methyl group reduces coupling efficiency at the ortho position .

Functionalization of the Piperazine Ring

The piperazine nitrogen undergoes alkylation/acylation:

| Reagent | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|

| Benzyl bromide | K₂CO₃, DMF, 60°C, 6 hr | N-Benzylpiperazine derivative | 82% | |

| Acetyl chloride | Et₃N, CH₂Cl₂, 0°C to RT, 2 hr | N-Acetylpiperazine | 90% |

Regioselectivity : Alkylation occurs preferentially at the nitrogen distal to the sulfonyl group due to steric and electronic effects.

Oxidation Reactions

The ethylphenyl group undergoes selective oxidation:

| Oxidizing Agent | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|

| KMnO₄ | H₂O/acetone, 0°C, 2 hr | 4-Carboxyphenylsulfonyl derivative | 68% | |

| mCPBA | CH₂Cl₂, RT, 12 hr | Sulfone formation (no epoxidation observed) | 95% |

Side Note : The sulfonamide group remains intact under these conditions, confirming its stability .

Stability Under Pharmacological Conditions

Simulated Gastric Fluid (pH 1.2) :

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity

- Studies have indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. The sulfonamide group in the compound may enhance its ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression .

- Case studies have shown promising results in inhibiting the growth of pancreatic cancer cells, suggesting that derivatives of this compound could be developed as potential anticancer agents .

-

Neuropharmacology

- The piperazine component is known for its neuroactive properties, making this compound a candidate for the treatment of neurological disorders. Research indicates that such compounds can modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions like depression and anxiety .

-

Antimicrobial Properties

- Similar sulfonamide-based compounds have demonstrated broad-spectrum antimicrobial activity. Preliminary studies suggest that the compound could inhibit bacterial growth, making it a candidate for further investigation as an antimicrobial agent.

Biological Research Applications

- Receptor Interaction Studies

- Mechanistic Studies

Data Table: Summary of Applications

| Application Area | Description | Relevant Findings |

|---|---|---|

| Anticancer Activity | Inhibits tumor growth in various cancer cell lines | Effective against pancreatic cancer cells |

| Neuropharmacology | Modulates neurotransmitter systems | Potential treatment for depression/anxiety |

| Antimicrobial | Inhibits bacterial growth | Broad-spectrum activity observed |

| Receptor Interaction | Useful in profiling GPCR interactions | Enhances understanding of drug-receptor dynamics |

| Mechanistic Studies | Investigates cellular pathways influenced by the compound | Insight into targeted therapy development |

Case Studies

- Pancreatic Cancer Inhibition : A study focused on a related piperazine derivative demonstrated significant cytotoxicity against multiple pancreatic cancer cell lines, highlighting the potential of similar structures in developing effective treatments .

- Neuroprotective Effects : Investigations into piperazine-based compounds showed their ability to protect neurons from excitotoxicity, suggesting that derivatives could be beneficial in treating neurodegenerative diseases .

Mechanism of Action

The mechanism by which 6-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-N-(6-methylpyridin-2-yl)pyridazin-3-amine exerts its effects involves interaction with specific molecular targets such as enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to therapeutic effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

6-Piperazin-1-yl-N-(p-tolyl)pyridazin-3-amine

- Structure :

- Pyridazin-3-amine core.

- Piperazine substituent without sulfonylation.

- N-linked p-tolyl (4-methylphenyl) group.

- Molecular Formula : C₁₅H₁₉N₅.

- Molecular Weight : 269.35 g/mol.

- Key Differences: Absence of sulfonyl group reduces polarity and may decrease solubility compared to the target compound.

- Implications :

6-(4-(Butylsulfonyl)piperazin-1-yl)-N-(6-methylpyridin-2-yl)pyridazin-3-amine

- Structure :

- Pyridazin-3-amine core.

- Piperazine substituted with a butylsulfonyl group.

- N-linked 6-methylpyridin-2-yl group (same as target compound).

- Key Differences :

- Butylsulfonyl group (alkyl) vs. 4-ethylphenylsulfonyl (aryl) in the target.

- Steric bulk of the butyl chain may interfere with binding to sterically sensitive targets .

6-[4-(4-Nitrobenzenesulfonyl)piperazin-1-yl]-N-[(oxolan-2-yl)methyl]pyridazin-3-amine

- Structure :

- Pyridazin-3-amine core.

- Piperazine substituted with a 4-nitrobenzenesulfonyl group.

- N-linked oxolane (tetrahydrofuran) methyl group.

- Molecular Formula : C₁₉H₂₄N₆O₅S.

- Molecular Weight : 448.50 g/mol.

- Key Differences :

- Nitrobenzene sulfonyl group introduces strong electron-withdrawing effects, altering electronic properties.

- Oxolane methyl substituent replaces the 6-methylpyridin-2-yl group.

- Implications :

6-(4-Ethylpiperazin-1-yl)pyridin-3-amine

- Structure: Pyridine core (vs. pyridazine in the target).

- Molecular Formula : C₁₁H₁₈N₄.

- Molecular Weight : 206.29 g/mol.

- Key Differences :

- Pyridine vs. pyridazine core reduces nitrogen content and aromatic π-system.

- Lack of sulfonyl group simplifies the structure.

- Implications :

Research Implications

- Sulfonyl Group Variations : Aryl sulfonyl groups (e.g., 4-ethylphenyl) balance solubility and target engagement, while alkyl sulfonyl groups (e.g., butyl) prioritize lipophilicity. Nitro-substituted sulfonyl groups may introduce instability.

- N-Substituents : The 6-methylpyridin-2-yl group offers a rigid, planar structure for π-π interactions, whereas p-tolyl or oxolane substituents may limit specificity.

Biological Activity

The compound 6-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-N-(6-methylpyridin-2-yl)pyridazin-3-amine is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure that includes:

- Pyridazine core : Known for various biological activities.

- Piperazine moiety : Commonly associated with antidepressant and antipsychotic effects.

- Sulfonyl group : Enhances solubility and bioavailability.

The molecular formula is CHNOS, indicating significant potential for interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:

- Enzymes : Inhibition of specific enzymes involved in metabolic pathways.

- Receptors : Modulation of neurotransmitter receptors, particularly serotonin and dopamine receptors, which can influence mood and behavior.

Research indicates that compounds with similar structures often exhibit activity against cancer cell lines and have anti-inflammatory properties.

Antimicrobial Activity

Studies have shown that sulfonamide derivatives, including those similar to our compound, possess significant antimicrobial properties. For instance:

- In vitro studies demonstrated that derivatives exhibit broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests potential applications in treating infections resistant to conventional antibiotics .

Anticancer Properties

The compound's structural analogs have been evaluated for anticancer activity:

- In vitro assays revealed that certain piperazine derivatives inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism often involves the modulation of key signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation .

Case Studies

- Antidepressant Effects :

- Antibacterial Efficacy :

Data Table: Summary of Biological Activities

Q & A

Q. Critical Parameters :

- Temperature : Maintain 60–80°C during sulfonylation to prevent decomposition .

- Catalysts : Use Cu(I) or Pd catalysts (e.g., CuBr for Ullmann-type couplings) to enhance efficiency .

- Purification : Employ column chromatography with gradients of ethyl acetate/hexane (0–100%) for optimal separation .

Which analytical techniques are essential for confirming the structural integrity of this compound?

Basic Question | Characterization

Key techniques include:

- NMR Spectroscopy : Confirm proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbon assignments .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ peak at m/z 467.18) .

- Infrared (IR) Spectroscopy : Identify sulfonyl S=O stretches (~1350 cm⁻¹) and amine N-H bonds (~3300 cm⁻¹) .

Basic Question | Biological Evaluation

Kinase Inhibition Assays : Use fluorescence polarization or ADP-Glo™ assays to measure IC₅₀ values against target kinases (e.g., EGFR, BRAF) .

Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selective toxicity .

Binding Affinity Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interactions .

How can researchers optimize reaction yields while minimizing byproduct formation in the sulfonylation step?

Advanced Question | Reaction Optimization

Strategies :

Q. Example Optimization Table :

| Condition | Yield (%) | Byproducts (%) |

|---|---|---|

| DMF, 60°C, 12h | 78 | 5 |

| THF, 80°C, 8h | 65 | 15 |

| Toluene, 100°C, 6h | 42 | 28 |

What strategies resolve contradictory data between in vitro and cellular activity measurements?

Advanced Question | Data Contradiction Analysis

Membrane Permeability : Assess using Caco-2 cell models or PAMPA assays; poor permeability may explain reduced cellular efficacy .

Metabolic Stability : Perform liver microsome studies to identify rapid degradation pathways .

Off-Target Effects : Use proteome-wide profiling (e.g., KINOMEscan) to rule out non-specific binding .

Case Study :

A compound showing IC₅₀ = 50 nM in kinase assays but IC₅₀ = 5 µM in cells was found to have low permeability (Papp < 1 × 10⁻⁶ cm/s). Structural modification with a methyl group improved permeability by 3-fold .

How to design structure-activity relationship (SAR) studies to identify critical functional groups influencing target binding?

Advanced Question | SAR Analysis

Methodology :

Systematic Substitution : Modify the ethylphenyl, pyridazine, or piperazine moieties (e.g., halogens, methoxy, trifluoromethyl groups) .

Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding poses and key interactions .

3D-QSAR : Use CoMFA or CoMSIA models to correlate substituent properties with activity .

Q. SAR Table :

| Substituent (R) | LogP | IC₅₀ (nM) | Binding Energy (kcal/mol) |

|---|---|---|---|

| -H | 2.1 | 120 | -8.5 |

| -Cl | 2.8 | 45 | -9.8 |

| -CF₃ | 3.5 | 12 | -11.2 |

What experimental designs ensure reproducibility in biological assays?

Advanced Question | Experimental Design

Randomized Block Design : Assign treatments randomly within blocks to control variability (e.g., cell passage number, technician bias) .

Replicates : Use ≥3 technical replicates and 4 biological replicates per condition .

Blinding : Mask sample identities during data collection to reduce observer bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.